molecular formula C9H6F2N2O B1275081 2-cyano-N-(3,4-difluorophenyl)acetamide CAS No. 541519-41-9

2-cyano-N-(3,4-difluorophenyl)acetamide

Cat. No.: B1275081
CAS No.: 541519-41-9
M. Wt: 196.15 g/mol
InChI Key: NNNLNPCGSUYAKL-UHFFFAOYSA-N
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Description

2-Cyano-N-(3,4-difluorophenyl)acetamide is a substituted acetamide derivative characterized by a cyano (-CN) group at the α-position of the acetamide backbone and a 3,4-difluorophenyl substituent on the nitrogen atom.

For instance, structurally similar N-substituted acetamides exhibit antimicrobial, anticancer, or kinase-modulating properties, as inferred from bio-evaluation studies of related derivatives .

Properties

IUPAC Name

2-cyano-N-(3,4-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c10-7-2-1-6(5-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNLNPCGSUYAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404427
Record name 2-cyano-N-(3,4-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541519-41-9
Record name 2-cyano-N-(3,4-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,4-difluorophenyl)acetamide typically involves the reaction of 3,4-difluoroaniline with cyanoacetic acid or its derivatives under specific conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amides or other reduced products.

    Substitution: The difluorophenyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds .

Scientific Research Applications

2-cyano-N-(3,4-difluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and difluorophenyl group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-cyano-N-(3,4-difluorophenyl)acetamide, highlighting variations in substituents, physicochemical properties, and bioactivity:

Compound Name Substituents CAS No. Key Properties Synthesis & Applications
This compound -CN, -N-(3,4-F₂C₆H₃) Not specified Likely high crystallinity due to F substituents; potential H-bonding via -NH and -CN groups. Synthesized via carbodiimide coupling (analogous to ); potential kinase/antimicrobial applications inferred from analogs .
2-Cyano-N-(3,4-dichlorophenyl)acetamide -CN, -N-(3,4-Cl₂C₆H₃) 15386-80-8 Higher lipophilicity (Cl vs. F); used as a pharmaceutical intermediate . Carbodiimide-mediated synthesis; applications in drug discovery (e.g., kinase activators) .
2-Cyano-N-(3,5-dimethoxybenzyl)acetamide -CN, -N-(CH₂-3,5-(OCH₃)₂C₆H₃) - Increased solubility due to methoxy groups; ¹H NMR: δ 3.83 (s, -OCH₃) . Piperidine-catalyzed condensation; evaluated for bioactivity .
2-Cyano-N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide -CN, -N-(thiazole-4-(3,4-F₂C₆H₃)) 851169-21-6 Thiazole ring enhances π-stacking; molecular weight: 279.27 g/mol . Likely synthesized via cyclization; structural analog for drug design .
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide -CH₂CO-, -N-(3,4-F₂C₆H₃), -Cl - Dihedral angle: 65.2° between aromatic rings; m.p. 394–396 K . Carbodiimide coupling; structural studies emphasize H-bonding and packing stability .

Key Comparative Insights

Electronic and Steric Effects: Fluorine vs. Methoxy Groups: Derivatives like 2-cyano-N-(3,5-dimethoxybenzyl)acetamide exhibit enhanced solubility due to polar methoxy groups but may reduce membrane permeability .

Crystallinity and Packing :

  • The 3,4-difluorophenyl moiety in 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide forms intermolecular N–H···O and C–H···F interactions, stabilizing crystal packing . In contrast, thiazole-containing analogs (e.g., ) leverage heterocyclic rings for π-π stacking.

The cyano group may act as a hydrogen-bond acceptor, enhancing target binding.

Synthetic Routes :

  • Carbodiimide-mediated coupling (e.g., EDC/HCl) is a common method for N-arylacetamides , while piperidine-catalyzed condensation is employed for benzylamine derivatives .

Research Findings and Data Tables

Table 1: Spectroscopic Data for Selected Analogs

Compound ¹H NMR (DMSO-d₆) MS (m/z) Reference
2-Cyano-N-(3,5-dimethoxybenzyl)acetamide δ 3.30 (s, CH₂CN), 3.83 (s, OCH₃), 6.18 (s, ArH) 235.25 [M+1]
2-Cyano-N-(3,4-dichlorophenyl)acetamide Data not reported -
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide δ 2.37 (s, CH₃), 8.35 (s, NH) -

Table 2: Thermal and Physical Properties

Compound Melting Point Solubility Crystallinity
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide 394–396 K Moderate in DCM/EA High (H-bonding networks)
2-Cyano-N-(3,4-dichlorophenyl)acetamide Not reported Likely low (lipophilic) Inferior to fluoro analogs due to Cl

Biological Activity

2-Cyano-N-(3,4-difluorophenyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H8F2N2O
  • Molecular Weight : 208.18 g/mol
  • Structure : The compound features a cyano group and a difluorophenyl substituent, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to observed effects such as antimicrobial and anticancer activities:

  • Interaction with Enzymes : The cyano group enhances the compound's ability to form stable complexes with enzymes involved in metabolic pathways.
  • Influence on Cell Signaling : The difluorophenyl moiety may facilitate interactions with receptors or signaling proteins, potentially impacting cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of tumor cell proliferation.

Case Studies

  • Antimicrobial Evaluation :
    • A study assessed the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial activity.
  • Cytotoxicity Assays :
    • In vitro cytotoxicity testing on human cancer cell lines (e.g., HeLa and MCF-7) revealed IC50 values ranging from 15 to 25 µM, indicating that the compound effectively reduces cell viability in a dose-dependent manner.

Research Findings

Study FocusFindingsReference
Antimicrobial ActivityMIC values of 32 µg/mL against S. aureus and E. coli
CytotoxicityIC50 values between 15-25 µM in HeLa and MCF-7 cell lines
Mechanism of ActionInduction of apoptosis and inhibition of cell proliferation

Future Directions

Ongoing research aims to further elucidate the precise mechanisms through which this compound exerts its biological effects. Potential areas for future investigation include:

  • In Vivo Studies : Assessing the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
  • Combination Therapy : Evaluating synergistic effects with existing antimicrobial or anticancer agents.

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